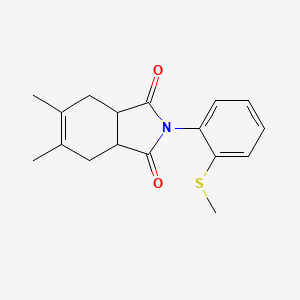

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

The compound 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a tetrahydroisoindole-dione derivative characterized by a bicyclic framework with a methylthio-substituted phenyl group at the 2-position and methyl groups at the 5- and 6-positions.

Properties

IUPAC Name |

5,6-dimethyl-2-(2-methylsulfanylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKCSAZTWGTXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The initial steps often include the formation of intermediate compounds that gradually build up to the final structure. Key reaction conditions may involve controlled temperatures, specific catalysts, and solvents that facilitate the formation of the isoindole ring and the attachment of the methylthio group.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide, often resulting in the formation of oxidized derivatives with altered functional groups.

Reduction: Reduction reactions typically involve reagents like lithium aluminium hydride, leading to more hydrogenated forms of the original compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group, introducing different functional groups based on the reagents used.

Scientific Research Applications

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications:

Chemistry: Utilized in studying reaction mechanisms and synthetic pathways.

Biology: Explored for its interactions with biological molecules and potential biochemical activities.

Medicine: Investigated for possible pharmaceutical applications, such as drug precursors or active ingredients.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, often through binding to particular receptors or enzymes. This binding can trigger a cascade of biochemical reactions that lead to the compound’s observed effects. Key pathways may include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

*Calculated based on analogous compounds.

Key Observations:

- Substituent Effects: The methylthio group in the target compound offers moderate electron-withdrawing effects and increased lipophilicity compared to the ethoxy group (electron-donating) in and the trifluoromethyl group (strongly electron-withdrawing) in . This may influence receptor binding in biological systems.

Synthetic Yields :

Anticancer and Antimicrobial Profiles

- Derivatives with aryl acryloyl substituents (e.g., ) demonstrated potent carbonic anhydrase inhibition (IC₅₀ = 12–45 nM) and antimicrobial activity against S. aureus and E. coli. The methylthio group in the target compound may enhance enzyme inhibition due to sulfur’s nucleophilic character.

- Ethoxy-substituted analogs showed moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18–32 µM), suggesting that electron-donating groups may reduce efficacy compared to electron-withdrawing substituents.

Enzymatic Interactions

Computational and Crystallographic Insights

- While crystallographic data for the target compound is absent, SHELX and ORTEP programs are widely used for structural refinement of similar isoindole-diones, highlighting the importance of stereochemistry in activity.

- The methano-bridged derivative was characterized via X-ray diffraction, confirming the bicyclic framework’s rigidity, which may stabilize binding conformations.

Stability and Reactivity

Biological Activity

5,6-Dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an isoindole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H19NO2S

- Molecular Weight : Approximately 301.4 g/mol

- Structure : The compound features a unique arrangement of functional groups that contribute to its biological activity.

Biological Activities

Research indicates that compounds within the isoindole family exhibit a range of biological activities:

- Anticancer Activity : Isoindole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that similar compounds can inhibit the growth of MCF-7 breast cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Some derivatives have demonstrated greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .

- Neuroprotective Properties : Isoindole derivatives are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase and modulate inflammatory pathways associated with neurodegeneration .

The mechanism of action for 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves interactions with specific molecular targets:

- Binding Affinities : The compound's structure allows it to bind effectively to various receptors and enzymes involved in inflammatory and proliferative pathways.

- Signal Transduction Modulation : It may modulate signal transduction pathways that lead to reduced inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-2-(methylthio)phenylisoindole | Methyl group at position 5 | Anticancer activity |

| 6-Methoxy-3a-hydroxyisoindole | Methoxy group instead of methylthio | Neuroprotective effects |

| 4-Methylisoindole | Lacks tetrahydro structure | Moderate cytotoxicity |

Case Studies and Research Findings

- In Vitro Studies : A study on isoindole derivatives showed significant antiproliferative activity in MCF-7 breast cancer cells with IC50 values indicating potent effects .

- Inhibition of COX Enzymes : Research highlighted that certain isoindole derivatives exhibited strong inhibition of COX enzymes (both COX-1 and COX-2), suggesting their potential as anti-inflammatory agents .

- Oxidative Stress Scavenging : Compounds similar to 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have demonstrated the ability to scavenge reactive oxygen species (ROS), indicating antioxidant properties that could be beneficial in various pathological conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

- Methodology :

- Cycloaddition or condensation reactions are commonly used for isoindole-dione derivatives. For example, refluxing with KOH and CS₂ in ethanol (as seen in analogous oxadiazole-thione syntheses) can introduce sulfur-containing groups .

- Microwave-assisted synthesis may reduce reaction times and improve yields for thermally sensitive intermediates.

- Purification : Recrystallization from methanol or ethanol is recommended for isolating crystalline products, as demonstrated in similar heterocyclic systems .

Q. How to characterize the stereochemical configuration and conformational flexibility of this compound?

- Methodology :

- X-ray crystallography provides definitive stereochemical assignments, especially for the tetrahydroisoindole core .

- Dynamic NMR spectroscopy can analyze ring puckering or substituent rotation in solution (e.g., observing coupling constants for axial/equatorial protons in the tetrahydro ring) .

- DFT calculations (e.g., B3LYP/6-31G*) model conformational energy barriers and validate experimental observations .

Q. What computational methods are suitable for predicting physicochemical properties (e.g., LogP, solubility) of this compound?

- Methodology :

- XLogP3 or Molinspiration estimates partition coefficients (LogP) based on molecular fragments .

- COSMO-RS simulations predict solubility in polar/nonpolar solvents using quantum-mechanical surface charges .

- Topological polar surface area (TPSA) calculations (via ChemAxon or OpenBabel) inform permeability and bioavailability .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for isoindole-dione derivatives?

- Methodology :

- Dose-response standardization : Compare IC₅₀ values under consistent assay conditions (e.g., cell lines, incubation times). Discrepancies may arise from variations in mitochondrial toxicity thresholds .

- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions (e.g., kinase inhibition) that confound activity claims .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .

Q. What experimental designs are optimal for studying the compound’s potential as a redox-active material in energy storage?

- Methodology :

- Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) identifies oxidation/reduction peaks .

- Lithium-ion battery testing : Fabricate composite electrodes with conductive carbon (e.g., Super P) and PVDF binder. Measure capacity retention over 50+ cycles at C/10 rates .

- In situ XRD/Raman tracks structural changes during charge/discharge, critical for correlating performance with molecular stability .

Q. How to address challenges in stereochemical analysis of the tetrahydroisoindole ring under dynamic conditions?

- Methodology :

- Variable-temperature (VT) NMR : Monitor coalescence temperatures for ring-flipping signals (e.g., ΔG‡ calculation via Eyring equation) .

- Chiral chromatography (e.g., Chiralpak IA column) separates enantiomers if asymmetric synthesis introduces stereocenters .

- Synchrotron-based crystallography resolves subtle conformational differences in crystalline states .

Key Considerations for Research Design

- Theoretical Frameworks : Link studies to conceptual models (e.g., DFT for electronic properties, QSAR for bioactivity) to guide hypothesis-driven experiments .

- Reproducibility : Document solvent purity, catalyst batches, and humidity controls, as isoindole-diones are sensitive to hydrolysis .

- Data Validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm compound identity and purity before biological/electrochemical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.